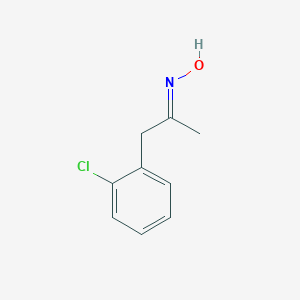

(2-Chlorophenyl)acetone oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond. This compound is derived from (2-Chlorophenyl)acetone and is known for its applications in various chemical reactions and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)acetone oxime can be synthesized through the condensation reaction of (2-Chlorophenyl)acetone with hydroxylamine. The reaction typically involves the following steps:

- Dissolve (2-Chlorophenyl)acetone in an appropriate solvent such as ethanol or methanol.

- Add hydroxylamine hydrochloride to the solution.

- Adjust the pH of the reaction mixture to a slightly basic condition using sodium hydroxide or another suitable base.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Metal-Mediated Reactions

Transition metals play a significant role in modifying the reactivity of (2-chlorophenyl)acetone oxime. Key reactions include:

Beckmann Rearrangement

Under acidic conditions with metal catalysts (e.g., NiCl₂), the oxime undergoes rearrangement to form substituted amides. For example:

2 Chlorophenyl acetone oximeNiCl2,ΔN substituted benzamide derivative

This reaction proceeds via a nitrilium ion intermediate, with the chlorine substituent stabilizing the transition state .

Coordination Complex Formation

The oxime acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit catalytic activity in oxidation and coupling reactions :

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N,O-chelation | Catalytic oxidation of alcohols |

| Ni(II) | N,O-chelation | Cross-coupling reactions |

Sulfonation and Sulfonyl Chloride Reactions

Reaction with sulfonyl chlorides introduces sulfonate groups at the oxime oxygen. For instance, treatment with 2,5-dichlorophenylsulfonyl chloride in the presence of triethylamine yields:

2 Chlorophenyl acetone oxime+ArSO2ClEt3NAcetone O sulfonyl oxime

This method, validated for analogous compounds, produces sulfonated oximes with potential bioactivity .

O-Substitution Reactions

The oxime oxygen participates in nucleophilic substitution reactions:

Alkylation

In the presence of alkali hydroxides, this compound reacts with alkyl halides to form O-alkylated derivatives :

R X+OximeNaOHR O N C CH3 C6H3Cl 2

Yields depend on the alkyl halide’s electrophilicity and reaction temperature.

Acylation

Acyl chlorides convert the oxime to acylated derivatives, enhancing lipophilicity for pharmaceutical applications :

RCOCl+OximeBaseRCO O N C CH3 C6H3Cl 2

Condensation and Cycloaddition Reactions

Henry Reaction

The oxime reacts with nitroalkanes in the presence of MnO₂, forming β-nitroso oximes via a manganese-enolate intermediate :

Oxime+RNO2MnO2β Nitroso oxime

Cycloaddition with Tetracyanoethene

Gold(I)-catalyzed [2+2] cycloaddition with tetracyanoethene produces spirocyclic compounds :

Oxime+ NC 2C C CN 2Au I Spirocyclic nitrile

Biological Activity-Related Reactions

While not direct chemical reactions, the oxime’s interactions with enzymes inform its reactivity:

| Enzyme Target | Interaction Mode | Affinity (kcal/mol) |

|---|---|---|

| Acetylcholinesterase | Hydrogen bonding with oxime group | -7.46 ± 0.14 |

| Butyrylcholinesterase | Hydrophobic pocket interaction | -6.70 ± 0.00 |

These interactions suggest potential for designing enzyme inhibitors via structural modifications .

科学研究应用

(2-Chlorophenyl)acetone oxime has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of (2-Chlorophenyl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact mechanism depends on the specific application and the biological system involved.

相似化合物的比较

(2-Chlorophenyl)acetone: The parent compound from which the oxime is derived.

Other Oximes: Compounds such as acetone oxime, benzaldehyde oxime, and cyclohexanone oxime share similar structural features and reactivity.

Uniqueness: (2-Chlorophenyl)acetone oxime is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

属性

IUPAC Name |

(NE)-N-[1-(2-chlorophenyl)propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-4-2-3-5-9(8)10/h2-5,12H,6H2,1H3/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGRVWMSDVXRQX-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。